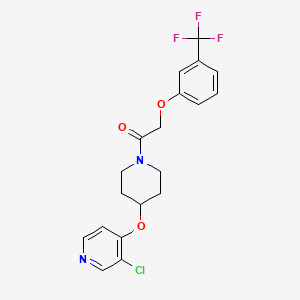

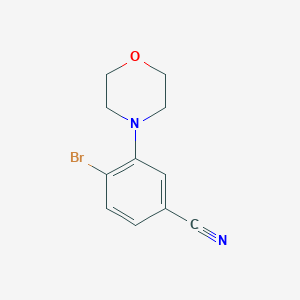

4-Bromo-3-morpholino-benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

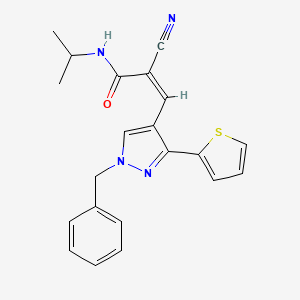

4-Bromo-3-morpholino-benzonitrile is a chemical compound. It is classified as an organic nitrile, which are commonly used as solvents and are further reacted for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .

Synthesis Analysis

The synthesis of this compound involves a reaction where aryl halide (1 mmol), K4FeCN6 (0.6 mmol,220 mg), K2CO3 (1.5 mmol, 207 mg), a catalyst (10 mg), and 2 mL DMF are added to a 10 mL glass tube. The mixture is stirred for an appropriate reaction time at 120 ℃ under an argon atmosphere .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. For instance, one reaction involves the use of 2-propanol, 4-bromobenzonitrile, and NaH in the presence of 1.5 mol % Pd2 (dba)3 and 3 mol % (S)- (-)2,2?-bis (di-p-tolylphosphino)- 1,1?-binaphthyl at 50°C, which affords 4-isopropoxy-benzonitrile in 80% isolated yield .Physical and Chemical Properties Analysis

This compound is a white to light yellow powder or flakes .Applications De Recherche Scientifique

Catalytic Applications and Organic Synthesis

One area of application is in the field of catalysis and organic synthesis, where compounds with a morpholine moiety, such as 4-Bromo-3-morpholino-benzonitrile, are utilized. For instance, Yong Luo et al. (2015) described an unexpected reaction involving the catalytic use of copper(i) bromide with sulfur dioxide in the presence of morpholin-4-amine. This process facilitates the synthesis of benzo[b]thiophene 1,1-dioxides, demonstrating the compound's utility in facilitating sulfur dioxide insertion and intramolecular cyclization reactions (Luo et al., 2015).

Photoredox Catalysis

In the realm of photoredox catalysis, Kee et al. (2014) highlighted the bromination of aliphatic and benzylic sp3 CH bonds using visible light photoredox catalysis. The study underscores the importance of morpholine in the process, which is necessary for the reaction to proceed. This research opens new avenues for regioselective bromination of sp3 CH bonds in complex molecules, illustrating the broader implications of related compounds in synthetic chemistry (Kee et al., 2014).

Synthesis of Heterocyclic Compounds

Compounds like this compound also find applications in the synthesis of heterocyclic compounds. For example, Yar et al. (2009) demonstrated the use of bromoethylsulfonium salt in the synthesis of six- and seven-membered 1,4-heterocyclic compounds, including morpholines, showcasing the compound's role in generating diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (Yar et al., 2009).

Development of Novel Materials

In the development of novel materials, bromophenols and related compounds have been explored for their antioxidant properties and potential biomedical applications. Olsen et al. (2013) isolated bromophenols from the red algae Vertebrata lanosa, demonstrating potent antioxidant activity, which suggests the utility of brominated compounds in creating materials with specific bioactive properties (Olsen et al., 2013).

Orientations Futures

There is ongoing research on the use of 4-Bromo-3-morpholino-benzonitrile in the field of perovskite solar cells. An aromatic organic molecule, 4-bromo-benzonitrile (PBBN), is used on (FAPbI 3) 0.95 (MAPbBr 3) 0.05 -based perovskite films for surface and grain-boundary defect passivation. The Pb–I antisite, Pb-cluster, and I vacancy defects can be effectively passivated by the cyano group (–C N) of PBBN, resulting in significantly suppressed nonradiative recombination .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-3-morpholino-benzonitrile is the ionic defects on the surface and grain boundaries of perovskite films . These defects are detrimental to the performance of perovskite solar cells (PSCs).

Mode of Action

This compound interacts with its targets by passivating these defects . This passivation is an effective approach to suppress non-radiative recombination and to improve the efficiency and stability of the perovskite solar cells .

Result of Action

The result of the action of this compound is the improvement of the power conversion efficiency (PCE) of the perovskite solar cells based on the passivated perovskite films . The PCE is improved from 20.09% to 22.28% with reduced hysteresis .

Action Environment

The action of this compound is influenced by environmental factors. The treatment with this compound enhances the ambient stability of PSCs . The unencapsulated devices can retain 90% of the initial efficiency after 500 h storage under ambient atmosphere .

Propriétés

IUPAC Name |

4-bromo-3-morpholin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)7-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWNNKUWABVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2706721.png)

![4-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2706724.png)

methanone](/img/structure/B2706725.png)

![3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2706726.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2706729.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2706737.png)

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate](/img/structure/B2706741.png)